![molecular formula C14H13BrFNO B2980093 4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 868256-53-5](/img/structure/B2980093.png)
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol is a chemical compound with the linear formula C14H13BrFNO . It has a molecular weight of 310.168 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H13BrFNO . It consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and a carbon-hydrogen framework (C14H13).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.168 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Chemical Sensing and Molecular Devices
One notable application is in the development of fluorescent chemosensors. For example, bromoaniline-based Schiff base chemosensors have been employed for the selective detection of Cu2+ and Zn2+ ions. These complexes have been utilized for further detection of Al3+ and Hg2+ through fluorescence quenching, demonstrating their multisensoric properties and potential as molecular memory devices. Their DNA- and human serum albumin (HSA)-binding efficacies further underscore their versatility, showing high binding ability and suggesting potential biomedical applications (Das et al., 2021).
Material Science and Coordination Chemistry
In material science, derivatives have been synthesized for specific functions, including novel Schiff base-metal complexes for potential use in electrochemical and optical applications. These materials have been analyzed for their thermal, electrochemical, and morphological properties, indicating their suitability for various technological applications (Kaya & Aydın, 2011).
Catalysis and Enzyme Mimicry
Some derivatives serve as functional models for enzymes, such as phosphodiesterase. An asymmetric phenol-based ligand and its dinuclear nickel(II) complexes have shown significant phosphodiesterase activity, offering insights into the catalytic mechanisms of metallohydrolases. This research highlights the potential of such complexes in biocatalysis and enzyme mimicry (Dalton transactions, 2011).
Antimicrobial and Anticancer Properties
Bromophenol derivatives have also been studied for their bioactive properties. Research on compounds isolated from the red alga Rhodomela confervoides revealed several bromophenol derivatives with potential bioactivities. Although some were found inactive against human cancer cell lines and microorganisms, the exploration of these compounds contributes to the search for new therapeutic agents (Zhao et al., 2004).
Environmental and Energy Applications
Further, the synthesis of fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group showcases the exploration of these derivatives in environmental and energy applications. The phosphonated derivative of this polymer demonstrates excellent properties for use as a polymeric electrolyte membrane in fuel cell applications, highlighting the environmental and energy relevance of such compounds (Liu et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-[(4-fluoro-2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKZPMSGTZJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

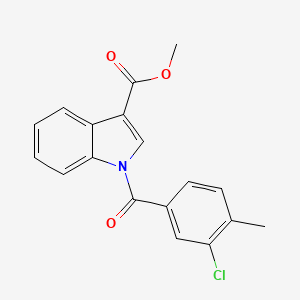
![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)
![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)
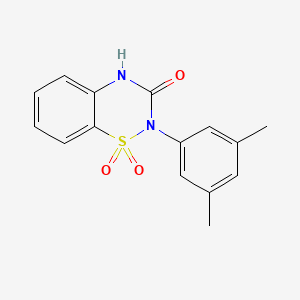
![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)
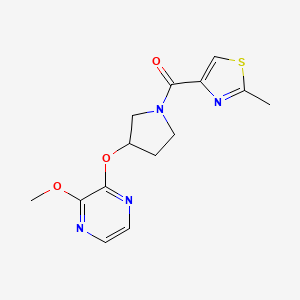
![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)
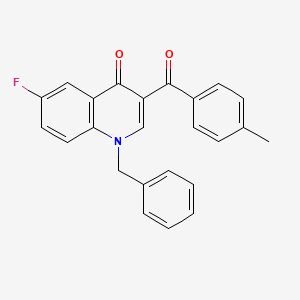
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)
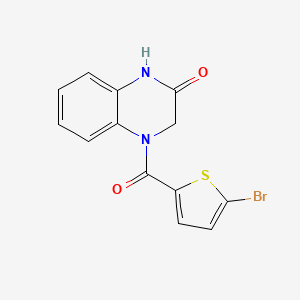
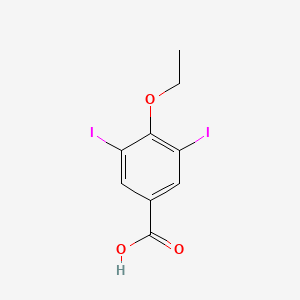
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)